(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone

Catalog No.
S12272044
CAS No.
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3...

Product Name

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone

IUPAC Name

(4Z)-4-(2,2-dimethyl-6-methylidenecyclohexylidene)-3-methylbutan-2-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,11H,1,6-8H2,2-5H3/b13-9+

InChI Key

BMERCIJYKVWZCV-UKTHLTGXSA-N

Canonical SMILES

CC(C=C1C(=C)CCCC1(C)C)C(=O)C

Isomeric SMILES

CC(/C=C/1\C(=C)CCCC1(C)C)C(=O)C

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone, also known as 4-(2,2-dimethyl-6-methylenecyclohexyl)-2-butanone, is a chemical compound with the molecular formula C13H22OC_{13}H_{22}O and a molecular weight of approximately 194.31 g/mol. This compound features a complex structure characterized by a cyclohexyl ring with multiple substituents, including a methylene group and a methyl group. It is known for its aromatic properties and is often associated with flavoring and fragrance applications in various industries.

Typical of ketones, such as nucleophilic addition and condensation reactions. One significant reaction pathway includes the condensation of cyclogeranic aldehyde with acetone, leading to its formation. This reaction typically involves the formation of an enolate ion that subsequently reacts with the aldehyde to form the desired ketone structure. Additionally, it may participate in oxidation reactions under certain conditions, converting to more oxidized forms.

The synthesis of (4Z)-4-(2,2-dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone can be achieved through several methods:

  • Condensation Reaction: The primary method involves the condensation of cyclogeranic aldehyde with acetone, followed by purification processes to isolate the desired ketone.
  • Alternative Synthetic Routes: Other synthetic routes may include modifications of existing aromatic compounds or starting materials that lead to the formation of the cyclohexyl framework.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity.

(4Z)-4-(2,2-Dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone finds applications primarily in:

  • Flavoring Agents: Used as an aroma compound in food products such as raspberry juice and various floral extracts.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant woody floral aroma.

Its unique scent profile makes it valuable for enhancing the sensory qualities of consumer products.

Several compounds share structural similarities with (4Z)-4-(2,2-dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Gamma-IononeC13H20OC_{13}H_{20}OKnown for its role in vitamin A synthesis
Dihydro-gamma-iononeC13H22OC_{13}H_{22}OSaturated form of gamma-ionone
4-(2,6,6-trimethylcyclohexenyl)butan-2-oneC15H24OC_{15}H_{24}OLarger structure with additional methyl groups
Beta-IononeC13H18OC_{13}H_{18}ODiffering double bond placement affecting aroma

The uniqueness of (4Z)-4-(2,2-dimethyl-6-methylenecyclohexylidene)-3-methyl-2-butanone lies in its specific arrangement of substituents on the cyclohexane ring and its resulting aromatic profile, distinguishing it from other similar compounds that may have different sensory characteristics or biological activities.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

206.167065321 g/mol

Monoisotopic Mass

206.167065321 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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